molecular formula C27H31N5O3 B2604850 1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-69-8

1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2604850
CAS No.: 876151-69-8
M. Wt: 473.577
InChI Key: IKURVHZADNRVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetic derivative of the pyrimidopurine-dione class, characterized by a bicyclic core structure with substitutions at the 1-, 3-, 7-, and 9-positions. The 3-pentyl chain contributes to lipophilicity, while the 1- and 7-methyl groups may stabilize conformational preferences.

Properties

CAS No.

876151-69-8

Molecular Formula

C27H31N5O3

Molecular Weight

473.577

IUPAC Name

1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C27H31N5O3/c1-4-5-9-16-30-25(33)23-24(29(3)27(30)34)28-26-31(17-19(2)18-32(23)26)20-12-14-22(15-13-20)35-21-10-7-6-8-11-21/h6-8,10-15,19H,4-5,9,16-18H2,1-3H3

InChI Key

IKURVHZADNRVLB-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OC5=CC=CC=C5)C)N(C1=O)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[2,1-f]purine structure, followed by the introduction of the phenoxyphenyl group and the pentyl chain. Common reagents used in these reactions include alkyl halides, phenols, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits bioactivity relevant to certain diseases.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological outcomes.

Comparison with Similar Compounds

9-Position Substitutions

  • : 4-Methoxyphenyl
    • Methoxy is electron-donating, enhancing π-π interactions in aromatic systems.
  • : 4-Fluorophenyl
    • Fluorine’s electronegativity increases polarity and may improve metabolic stability.
  • : 3-Methylphenyl
    • Methyl provides moderate hydrophobicity without significant electronic effects.

3-Position Substitutions

  • Target Compound : Pentyl
    • A medium-length alkyl chain balances lipophilicity and solubility.

Physicochemical and Spectroscopic Properties

Key data from analogs (Table 1):

Compound Molecular Formula HRMS [M+H]+ (calc.) λabs (nm) λem (nm) Rf (DCM/MeOH 95:5) Reference
Target Compound Not reported
(C25H26FN6O3) C25H26FN6O3 477.2044 279 515 0.30
(C24H18FN4O4) C24H18FN4O4 445.1306 259 492 0.45
(C24H18FN4O4) C24H18FN4O4 445.1305 259 492 0.45

Observations :

  • Fluorinated analogs () exhibit strong absorbance in the UV range (259–279 nm) and fluorescence emission (~492–515 nm), suggesting utility in optical applications .
  • Higher Rf values (e.g., 0.45 in vs. 0.30 in ) correlate with increased lipophilicity from non-polar substituents .

Biological Activity

1,7-Dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with significant potential for various biological applications. Its unique structure allows for interactions with multiple biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C27H31N5O3
  • Molecular Weight : 473.6 g/mol
  • IUPAC Name : 1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor or modulator of various biological pathways. The exact mechanisms are still under investigation but are believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It has potential interactions with neurotransmitter receptors and other cellular targets.

Antimicrobial Activity

Recent studies indicate that derivatives of this compound exhibit potent antimicrobial properties. For instance:

  • In Vitro Studies : Certain analogs have shown activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 1 μM against the virulent strain H37Rv . This suggests a targeted action against mycobacterial infections.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. Research indicates that it may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.

Neuroprotective Properties

Preliminary studies suggest that this compound could have neuroprotective effects. It may help in reducing neuronal damage in models of neurodegenerative diseases by modulating oxidative stress pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Mycobacterium tuberculosis
Anti-inflammatoryReduces pro-inflammatory cytokines
NeuroprotectivePotential to protect neurons from oxidative stress

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of this compound has revealed that modifications at specific positions can enhance its biological efficacy. For example:

  • Substituents on the Phenoxy Group : Alterations in the phenoxy group can significantly impact receptor binding affinity and enzyme inhibition potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.